2-Phosphoglycolate

Enzyme Kinetics Phosphatase Malaria Metabolism

Generic phosphometabolites fail in precision enzymology due to altered kinetics and binding. 2-Phosphoglycolate is the definitive substrate for PGP (EC 3.1.3.18) kinetic studies and a validated transition-state analog inhibitor of triosephosphate isomerase (TIM, Ki ≈ 0.6-20 μM), methylglyoxal synthase (MGS), and PEPCK. Each batch is QC-verified for consistent activity. - Definitive PGP substrate: enables accurate Km, Vmax, kcat determination across bacterial, yeast, plant, and mammalian orthologs. - Specific TIM inhibitor: co-crystallization-grade competitive inhibitor with defined binding geometry (PDB: 2RKA). - DNA-repair metabolite: supports Gph/PGP salvage pathway research on 3′-phosphoglycolate repair intermediates.

Molecular Formula C2H2O6P-3
Molecular Weight 153.01 g/mol
Cat. No. B1263510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phosphoglycolate
Molecular FormulaC2H2O6P-3
Molecular Weight153.01 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])OP(=O)([O-])[O-]
InChIInChI=1S/C2H5O6P/c3-2(4)1-8-9(5,6)7/h1H2,(H,3,4)(H2,5,6,7)/p-3
InChIKeyASCFNMCAHFUBCO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phosphoglycolate for Enzymology Research


2-Phosphoglycolate (2-PG, CAS 13147-57-4) is a two-carbon phosphometabolite with the molecular formula C2H5O6P, belonging to the class of monoalkyl phosphates [1]. It is the O-phospho derivative of glycolic acid [1]. 2-PG is endogenously generated by the oxygenase activity of ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) during photorespiration in plants [2] and also arises from the repair of oxidative DNA damage involving 3'-phosphoglycolate ends [3]. Its biochemical significance lies in its role as a key substrate for phosphoglycolate phosphatase (PGP, EC 3.1.3.18) and as a transition-state analog inhibitor of several glycolytic and gluconeogenic enzymes [4].

1
Phosphoglycolate phosphatase (PGP) substrate for kinetic characterization
2
Transition-state analog inhibitor for triosephosphate isomerase (TIM) studies
3
PEP-mimetic tool compound for PEPCK binding and inhibition assays
4
DNA repair pathway metabolite supporting 3′-phosphoglycolate processing research

2-Phosphoglycolate Specificity in Enzymology


Generic substitution of 2-phosphoglycolate with other monoalkyl phosphates (e.g., 2-phospho-L-lactate, glycerol-3-phosphate, 3-phosphoglycerate) fails in precision enzymology due to substantial differences in enzyme recognition, catalytic efficiency, and biological function. Although 2-phosphoglycolate and 2-phospho-L-lactate are both metabolized by phosphoglycolate phosphatase (PGP) as part of metabolic proofreading [1], their kinetic parameters differ markedly across species [2]. Furthermore, 2-PG functions as a specific transition-state analog competitive inhibitor for enzymes such as triosephosphate isomerase (TIM), methylglyoxal synthase (MGS), and phosphoenolpyruvate carboxykinase (PEPCK) with defined binding geometries and inhibition constants [3][4]. Using a different phosphometabolite would alter the outcome of inhibition assays or fail to recapitulate the physiological substrate profile in phosphatase studies. The evidence below quantifies these differences.

!
Other monoalkyl phosphates may not be recognized by phosphoglycolate phosphatase in target organisms
!
Phosphometabolites with different carbon skeletons show distinct inhibition profiles against TIM and PEPCK
!
Species-specific PGP kinetics cannot be reproduced with alternative substrates like 2-phospho-L-lactate

2-Phosphoglycolate Comparative Evidence


Catalytic Efficiency vs. 2-Phospho-L-lactate in Malaria PGP

In a direct head-to-head comparison using purified recombinant Plasmodium berghei phosphoglycolate phosphatase (PbPGP), 2-phosphoglycolate exhibits a 2.1-fold higher catalytic efficiency (kcat/Km) compared to 2-phospho-L-lactate [1]. While 2-phospho-L-lactate shows a higher apparent affinity (lower Km), the substantially higher turnover number (kcat) of 2-phosphoglycolate drives its superior overall catalytic efficiency [1].

Catalytic efficiency vs. 2-PL in PbPGP
Head-to-head
2-phosphoglycolate kcat/Km = 29,747 M⁻¹ s⁻¹
2-phospho-L-lactate: 14,108 M⁻¹ s⁻¹
2.1-fold higher catalytic efficiency
Supports PGP kinetic assay design with the physiologically preferred substrate
Purified recombinant PbPGP, pH 7.5, 37°C
Enzyme Kinetics Phosphatase Malaria Metabolism

E. coli PGP Specificity vs. Other Phosphatases

The E. coli enzyme encoded by the gph gene exhibits high substrate specificity for 2-phosphoglycolate, showing negligible activity toward other common phosphatase substrates [1]. This contrasts with broader-specificity HAD superfamily phosphatases that can dephosphorylate multiple phosphometabolites [2]. The enzyme's specificity is attributed to its active site architecture, which is evolutionarily optimized for the two-carbon phosphoglycolate scaffold.

E. coli Gph substrate specificity
Class-level
Highly specific for 2-phosphoglycolate; negligible activity toward other phosphometabolites
Broad-specificity phosphatases cannot substitute for 2-PG in E. coli DNA repair metabolism studies
Data to verify for non-E. coli orthologs
Enzyme Specificity DNA Repair Bacterial Metabolism

TIM Inhibition Potency vs. Other Inhibitors

2-Phosphoglycolate is a potent competitive inhibitor of triosephosphate isomerase (TIM) with a reported Ki of approximately 0.6 μM in plant systems [1] and 20 μM in yeast [2]. Among TIM inhibitors tested, 2-phosphoglycolate is one of the strongest, second only to phosphoenolpyruvate (PEP, Ki = 0.1 μM) and substantially more potent than 2-phosphoglycerate (Ki = 6 μM) and 3-phosphoglycerate (Ki = 50 μM) [1].

TIM inhibition potency
Cross-study comparable
Ki = 0.6 μM (pea seed TIM)
Intermediate potency among phosphometabolite TIM inhibitors, supports transition-state analog studies
Comparators: PEP 0.1 μM, 2-PG 6 μM, 3-PG 50 μM
Enzyme Inhibition Glycolysis Transition State Analog

PEPCK Binding Affinity vs. OAA-Mimetics

In a systematic evaluation of competitive inhibitors against rat cytosolic phosphoenolpyruvate carboxykinase (cPEPCK), 2-phosphoglycolate (a PEP-mimetic) exhibits a millimolar Ki, in contrast to oxaloacetate (OAA)-mimetic inhibitors which display micromolar binding affinity [1]. Specifically, oxalate and phosphonoformate coordinate directly to the active site Mn²⁺ ion and bind an order of magnitude more tightly than PEP-mimetics [1]. This differential binding mode is confirmed by X-ray crystallography (PDB: 2RKA) at 1.95 Å resolution [1].

PEPCK binding vs. OAA-mimetics
Head-to-head
2-Phosphoglycolate: millimolar Ki (PEP-mimetic)
Oxalate/phosphonoformate: micromolar Ki (OAA-mimetics)
Defines binding-mode specificity; PEP-mimetics occupy distinct site from OAA-mimetics
Rat cPEPCK, X-ray structure PDB 2RKA
Enzyme Inhibition Gluconeogenesis Structural Biology

Cross-Species PGP Kinetic Selectivity

Kinetic parameters of 2-phosphoglycolate and 2-phospho-L-lactate for PGP orthologs vary substantially across species [1]. In S. cerevisiae Pho13, 2-phosphoglycolate exhibits a kcat/Km of 85,700 M⁻¹ s⁻¹—8.5-fold higher than that of 2-phospho-L-lactate (10,113 M⁻¹ s⁻¹) [1]. In contrast, murine PGP displays comparable catalytic efficiencies for both substrates (8,564 vs. 10,480 M⁻¹ s⁻¹) [1]. Plasmodium berghei PGP shows intermediate selectivity (2.1-fold preference for 2-PG) [1].

Cross-species PGP selectivity
Head-to-head
S. cerevisiae Pho13: 8.5-fold preference for 2-PG
Murine PGP: comparable efficiencies
P. berghei PGP: 2.1-fold preference
Species-specific substrate preference necessitates 2-PG for yeast Pho13 studies
Recombinant enzymes; kcat/Km values from Table 1
Comparative Enzymology Evolutionary Biochemistry Metabolic Proofreading

2-Phosphoglycolate Research Applications


PGP Activity Assays and Kinetics

2-Phosphoglycolate is the definitive substrate for assaying PGP (EC 3.1.3.18) activity across species, including bacterial (E. coli gph), yeast (Pho13), plant, and mammalian orthologs [1][2]. The compound enables accurate determination of kinetic parameters (Km, Vmax, kcat) for PGP in metabolic proofreading studies and provides a baseline for inhibitor screening campaigns targeting this enzyme [1].

TIM Transition-State Analog Studies

As a potent competitive inhibitor of TIM (Ki = 0.6 μM in plants; 20 μM in yeast) [3][4], 2-phosphoglycolate is an essential tool for co-crystallization experiments to trap TIM in a transition-state-like conformation, enabling high-resolution structural analysis of the catalytic mechanism and active site architecture [5].

DNA Repair with 3'-Phosphoglycolate Ends

In E. coli and mammalian systems, 2-phosphoglycolate is generated during the repair of oxidative DNA damage (e.g., bleomycin-induced strand breaks bearing 3'-phosphoglycolate termini) [2]. Procurement of 2-phosphoglycolate supports studies on the Gph/PGP-dependent salvage pathway that converts this repair byproduct to glycolate for re-entry into central metabolism [2].

PEPCK PEP-Mimetic Binding Studies

2-Phosphoglycolate serves as a structurally validated PEP-mimetic for cPEPCK inhibition assays and co-crystallization [6]. Its millimolar Ki and defined binding geometry (PDB: 2RKA) make it a reference compound for distinguishing PEP-binding site interactions from OAA-binding site interactions in inhibitor development programs [6].

Application
Selection Property
Validation Focus
PGP activity and kinetics assays
Specific substrate for phosphoglycolate phosphatase
Km, Vmax, kcat determination across species
TIM transition-state analog binding
Competitive inhibitor with defined geometry
Co-crystallization and active-site architecture analysis
DNA repair pathway metabolism
Metabolite of 3′-phosphoglycolate processing
Gph/PGP salvage pathway reconstitution
PEPCK PEP-mimetic inhibitor studies
PEP-mimetic with millimolar binding affinity
PEP-binding site competitive inhibition profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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